3-hydroxyoct-7-enoic acid

Beschreibung

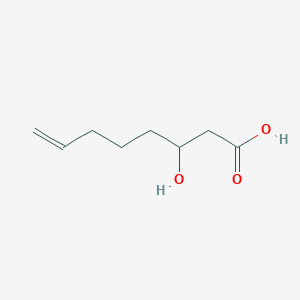

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxyoct-7-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQFJLBAOZQKQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923515 |

Source

|

| Record name | 3-Hydroxyoct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120676-01-9 |

Source

|

| Record name | 3-Hydroxy-7-octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-hydroxyoct-7-enoic acid" basic properties

This technical guide provides a comprehensive analysis of 3-hydroxyoct-7-enoic acid , a specialized medium-chain-length (mcl) hydroxy fatty acid monomer. It focuses on its biosynthetic origin, chemical reactivity, and critical role in developing functionalized polyhydroxyalkanoates (PHAs) for advanced drug delivery systems.

Biosynthesis, Chemical Properties, and Applications in Drug Development

Part 1: Executive Summary & Molecule Profile

3-Hydroxyoct-7-enoic acid (CAS: 120676-01-9) is a chiral, unsaturated carboxylic acid primarily known as a monomeric building block for functionalizable biopolyesters. Unlike saturated analogs (e.g., 3-hydroxyoctanoic acid), the terminal alkene at the C7 position provides a "chemical handle" for post-synthetic modification, making it invaluable for creating targeted drug delivery vehicles and tissue engineering scaffolds.

Core Physicochemical Profile[1][2][3]

| Property | Value / Description |

| IUPAC Name | (3R)-3-hydroxyoct-7-enoic acid |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Chirality | R-configuration (Biosynthetic origin) |

| Physical State | Viscous oil at room temperature (Predicted) |

| Solubility | Soluble in alcohols, chloroform, ethyl acetate; Low water solubility |

| pKa (Predicted) | ~4.5 (Carboxylic acid), ~14.5 (Secondary alcohol) |

| Key Functional Groups | Terminal alkene (C7=C8), Secondary hydroxyl (C3), Carboxyl (C1) |

Part 2: Biosynthesis & Production Protocols[7][8]

The primary route for obtaining enantiopure (R)-3-hydroxyoct-7-enoic acid is microbial fermentation using Pseudomonas strains. This process leverages the β-oxidation pathway to process unsaturated fatty acid precursors.

2.1 Microbial Hosts and Metabolic Pathway

-

Primary Host: Pseudomonas putida (strains KT2440, KT2442) and Pseudomonas oleovorans.

-

Metabolic Route: The monomer is generated as an intermediate of the β-oxidation cycle . When fed 7-octenoic acid , the bacteria activate it to 7-octenoyl-CoA, which undergoes one cycle of β-oxidation to produce 3-hydroxy-7-octenoyl-CoA.

-

Polymerization: The PHA synthase enzyme (PhaC) polymerizes this CoA-thioester into Poly(3-hydroxy-7-octenoate), sequestering it in cytosolic granules.

2.2 Biosynthesis Workflow Diagram (DOT)

Caption: Biosynthetic pathway of 3-hydroxyoct-7-enoic acid monomer in Pseudomonas putida via beta-oxidation of 7-octenoic acid.

2.3 Production Protocol (Self-Validating)

-

Inoculation: Cultivate P. putida KT2442 in E2 mineral medium.

-

Carbon Feed: Supplement with 10-20 mM 7-octenoic acid as the sole carbon source.

-

Control Check: Monitor optical density (OD600). Growth will be slower than on glucose.

-

-

Induction: Nitrogen limitation (0.1% NH₄Cl) triggers PHA accumulation after 24 hours.

-

Harvest: Centrifuge cells, lyophilize, and extract polymer using chloroform.

-

Monomer Recovery: To isolate the free acid, perform acid methanolysis (H₂SO₄/MeOH) to generate the methyl ester, followed by mild alkaline hydrolysis.

Part 3: Analytical Characterization[8]

Identification of 3-hydroxyoct-7-enoic acid relies on distinguishing the terminal alkene signals and the chiral hydroxyl center.

3.1 Nuclear Magnetic Resonance (NMR) Data

The following data corresponds to the ethyl ester derivative, which is the standard form for purification and analysis.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H | 5.81 | ddt | H-7 (Methine) | Terminal alkene proton |

| ¹H | 4.99 | m | H-8 (Methylene) | Terminal alkene protons |

| ¹H | 4.02 | m | H-3 (Methine) | Chiral center (OH attachment) |

| ¹H | 2.50, 2.42 | dd | H-2 (Methylene) | Alpha-protons (Next to Carbonyl) |

| ¹H | 2.09 | m | H-6 (Methylene) | Allylic protons |

| ¹H | 1.51 | m | H-4, H-5 | Alkyl chain backbone |

| ¹³C | 173.61 | s | C-1 | Carbonyl carbon |

| ¹³C | 139.10 | d | C-7 | Alkene methine |

| ¹³C | 115.30 | t | C-8 | Alkene methylene (Terminal) |

| ¹³C | 68.44 | d | C-3 | Chiral carbon (C-OH) |

Data Source: Derived from synthesis of 3-hydroxy-7-octenoic acid ethyl ester (Reference 1, 2).

3.2 Mass Spectrometry (GC-MS)

-

Derivatization: TMS (Trimethylsilyl) derivatization of the hydroxyl and carboxyl groups is required.

-

Fragmentation Pattern: Look for alpha-cleavage fragments characteristic of beta-hydroxy acids (m/z 175 for the C3-C8 fragment after cleavage of the carboxyl-TMS group).

Part 4: Chemical Reactivity & Drug Delivery Applications[8][13]

The utility of 3-hydroxyoct-7-enoic acid lies in its dual functionality. The hydroxyl group allows for polyester formation, while the pendant double bond remains intact, available for "click" chemistry or oxidation.

4.1 Functionalization Workflow

Researchers utilize the terminal alkene to attach drugs, peptides, or PEG chains to the polymer backbone after biosynthesis.

Key Reactions:

-

Epoxidation: Reaction with m-CPBA yields an epoxy-PHA, reactive toward amines (proteins/drugs).

-

Thiol-Ene Click: UV-initiated addition of thiols (R-SH) across the double bond. High efficiency, aqueous compatible.

-

Crosslinking: Thermal or radical crosslinking to form stable hydrogels.

4.2 Functionalization Diagram (DOT)

Caption: Post-polymerization modification strategy converting the alkene moiety into a drug-conjugation site.

4.3 Application in Drug Delivery Systems

-

Nanoparticles: Polymers containing 3-hydroxyoct-7-enoic acid (e.g., PHO-co-PHOe) form nanoparticles with lower crystallinity than saturated PHAs. This amorphous nature improves the encapsulation efficiency of hydrophobic drugs.

-

Targeting: The alkene allows for the covalent attachment of folate or antibodies (via PEG spacers) to the nanoparticle surface, enabling active targeting of cancer cells.

-

Liposomes: Used as a hydrophobic anchor in "enzyme-fixed liposomes," stabilizing the lipid bilayer.

Part 5: References

-

Fritzsche, K., Lenz, R. W., & Fuller, R. C. (1990). Production of unsaturated polyesters by Pseudomonas oleovorans. International Journal of Biological Macromolecules, 12(2), 85-91. Link

-

Kim, D. Y., et al. (2003). Biosynthesis of novel poly(3-hydroxyalkanoates) containing alkoxy groups by Pseudomonas oleovorans. International Journal of Biological Macromolecules. (Cited for NMR comparison of octenoate derivatives).

-

Luesch, H., et al. (2001). Pitipeptolides A and B: New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula. Journal of Natural Products, 64(3), 304–307. (Describes natural occurrence of 2,2-dimethyl-3-hydroxy-7-octenoic acid). Link

-

Bear, M. M., et al. (1997). Biotransformation of unsaturated fatty acids into 3-hydroxyalkanoic acids. European Journal of Biochemistry.[4][5][6] (Methodology for enzymatic synthesis).

-

PubChem Compound Summary. 3-Hydroxy-7-octenoic acid (CID 115154 related structures). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP2003026493A - Sustained-release fertilizer comprising polyhydroxyalkanoate and method for producing the same - Google Patents [patents.google.com]

- 5. US7186459B2 - Liposome coated with polyhydroxyalkanoate and production method thereof - Google Patents [patents.google.com]

- 6. US7615233B2 - Particulate construct comprising polyhydroxyalkanoate and method for producing it - Google Patents [patents.google.com]

The Elusive Natural Occurrence of 3-hydroxyoct-7-enoic Acid: A Technical Guide for Researchers

Preamble: Navigating the Known Unknowns

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the natural occurrence of 3-hydroxyoct-7-enoic acid. In the spirit of rigorous scientific inquiry, it is imperative to begin with a candid acknowledgment: at the time of this writing, there is a notable absence of direct scientific literature detailing the specific natural occurrence, biosynthetic pathway, or defined biological activities of 3-hydroxyoct-7-enoic acid.

This guide, therefore, takes a unique approach. Instead of presenting a linear narrative on a well-documented molecule, we will first explore the void of information surrounding 3-hydroxyoct-7-enoic acid itself. Subsequently, we will delve into a comprehensive analysis of structurally related compounds, specifically other unsaturated 3-hydroxy fatty acids. By examining the established knowledge of these analogous molecules, we aim to provide a robust framework for hypothesis generation, experimental design, and future research directions in the pursuit of understanding this rare or as-yet-undiscovered natural product.

Part 1: The Current State of Knowledge on 3-hydroxyoct-7-enoic Acid: A Void in the Literature

Extensive searches of chemical databases and scientific literature reveal no specific reports of the isolation of 3-hydroxyoct-7-enoic acid from a natural source, nor have its biosynthetic origins or biological functions been elucidated. While its chemical structure is straightforward, its absence from the known natural product landscape suggests several possibilities:

-

Rarity: It may be a very rare natural product, present in minute quantities or in organisms that have not been extensively studied for their lipid content.

-

Transient Intermediate: It could be a short-lived intermediate in a larger biosynthetic pathway, making its isolation and characterization challenging.

-

Novelty: It may be a yet-to-be-discovered natural product awaiting the right analytical techniques or exploration of unique biological niches.

This lack of information presents a unique opportunity for discovery. The subsequent sections of this guide are designed to equip researchers with the foundational knowledge of related compounds to strategically explore these possibilities.

Part 2: A Proxy Approach: Insights from Structurally Related Unsaturated 3-Hydroxy Fatty Acids

To build a predictive framework for the potential natural occurrence and function of 3-hydroxyoct-7-enoic acid, we will now examine the broader class of unsaturated 3-hydroxy fatty acids. These molecules share key structural motifs—a hydroxyl group at the C-3 position and one or more double bonds in the fatty acid chain—that are often associated with specific biological activities.

Natural Occurrence of Unsaturated 3-Hydroxy Fatty Acids

Unsaturated hydroxy fatty acids are found across various biological kingdoms, from bacteria and fungi to plants and animals. They play diverse roles as structural components of membranes, signaling molecules, and defense compounds.

Table 1: Examples of Naturally Occurring Unsaturated 3-Hydroxy Fatty Acids and Their Sources

| Compound Name | Structure | Natural Source(s) |

| (R)-3-hydroxy-cis-5-octenoic acid | C8H14O3 | Fungal species |

| 3-hydroxy-5-cis-dodecenoic acid | C12H22O3 | Lactobacillus plantarum[1] |

| 3-hydroxy-cis-5, 7-hexadecadienoic acid | C16H28O3 | Bacteria (e.g., Neisseria gonorrhoeae)[2] |

| Ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid) | C18H34O3 | Castor bean (Ricinus communis) |

| Coriolic acid (13-hydroxy-cis-9,trans-11-octadecadienoic acid) | C18H32O3 | Various plants, including rice |

Biosynthesis of Unsaturated 3-Hydroxy Fatty Acids: A Generalized Pathway

The biosynthesis of unsaturated 3-hydroxy fatty acids is not fully elucidated for all organisms but is generally understood to involve the interplay of fatty acid synthesis, hydroxylation, and desaturation pathways. The introduction of the hydroxyl group and the double bond can occur through several enzymatic routes.

There are two primary pathways for the synthesis of unsaturated fatty acids:

-

Aerobic Desaturation: This is the most common pathway in eukaryotes and some prokaryotes. It involves the introduction of a double bond into a saturated fatty acid by a desaturase enzyme, a reaction that requires oxygen and NADH.[3]

-

Anaerobic Desaturation: This pathway is found in many bacteria and does not require oxygen. An enzyme introduces the double bond during the fatty acid elongation cycle.[3]

The 3-hydroxy group is a common intermediate in fatty acid biosynthesis and degradation (β-oxidation). The accumulation of 3-hydroxy fatty acids can result from the diversion of these intermediates from their primary metabolic fate.

Below is a conceptual workflow illustrating the potential biosynthetic logic for a generic unsaturated 3-hydroxy fatty acid.

Caption: Conceptual workflow of unsaturated 3-hydroxy fatty acid biosynthesis.

Known Biological Activities of Unsaturated 3-Hydroxy Fatty Acids

Unsaturated 3-hydroxy fatty acids exhibit a range of biological activities, making them interesting targets for drug discovery and development.

-

Antimicrobial and Antifungal Properties: Many 3-hydroxy fatty acids have demonstrated activity against various pathogens. For instance, racemic mixtures of saturated 3-hydroxy fatty acids show antifungal activity against different molds and yeasts.[1] The presence of both a hydroxyl group and at least one double bond in a C18 fatty acid chain appears to be crucial for antifungal activity.

-

Signaling and Regulation: In some bacteria, 3-hydroxy fatty acids are precursors to acyl-homoserine lactones, which are key signaling molecules in quorum sensing. This is a system of stimulus and response correlated to population density.

-

Plant Defense: Medium-chain 3-hydroxyacids can induce systemic resistance in plants against pathogen infections.[4]

The potential biological roles of these molecules are summarized in the diagram below.

Caption: Overview of the biological roles of unsaturated 3-hydroxy fatty acids.

Part 3: Experimental Protocols for the Exploration of 3-hydroxyoct-7-enoic Acid

For researchers embarking on the quest to find and characterize 3-hydroxyoct-7-enoic acid, a systematic approach is crucial. The following protocols are generalized methodologies that can be adapted for this purpose.

Protocol for Extraction and Isolation of Hydroxy Fatty Acids from Microbial Cultures

This protocol provides a general framework for the extraction of lipids from bacterial or fungal cultures.

Step-by-Step Methodology:

-

Cultivation: Grow the microbial strain of interest in a suitable liquid medium to a high cell density.

-

Cell Harvesting: Centrifuge the culture to pellet the cells. Separate the supernatant and the cell pellet, as the target compound could be intracellular or secreted.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell pellet or a lyophilized sample of the supernatant, add a mixture of chloroform:methanol:water in a 1:2:0.8 ratio (v/v/v).

-

Vortex vigorously to ensure thorough mixing and cell lysis.

-

Add an equal volume of chloroform and water to induce phase separation.

-

Centrifuge to clarify the layers. The lower chloroform layer will contain the lipids.

-

-

Fractionation:

-

Dry the lipid extract under a stream of nitrogen.

-

Redissolve the extract in a small volume of a suitable solvent.

-

Perform solid-phase extraction (SPE) using a silica-based sorbent to separate fatty acids from other lipid classes.

-

-

Purification by HPLC:

-

Utilize reversed-phase high-performance liquid chromatography (HPLC) to purify the hydroxy fatty acid fraction. A C18 column is typically used with a gradient of acetonitrile and water containing a small amount of formic acid.

-

-

Characterization:

-

Analyze the purified fraction by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation and silylation) to confirm the presence and structure of 3-hydroxyoct-7-enoic acid.

-

Further structural elucidation can be performed using nuclear magnetic resonance (NMR) spectroscopy.

-

Workflow for Screening for Novel Hydroxy Fatty Acids

The following diagram outlines a logical workflow for screening new microbial isolates or plant extracts for the presence of 3-hydroxyoct-7-enoic acid.

Caption: A systematic workflow for the discovery of 3-hydroxyoct-7-enoic acid.

Conclusion and Future Directions

The study of 3-hydroxyoct-7-enoic acid currently represents an uncharted territory in natural product chemistry. This guide has aimed to provide a comprehensive starting point for researchers by acknowledging the existing knowledge gap and leveraging the wealth of information available for structurally similar unsaturated 3-hydroxy fatty acids. The provided conceptual frameworks for biosynthesis and biological activity, along with generalized experimental protocols, are intended to serve as a catalyst for future investigations.

The discovery of 3-hydroxyoct-7-enoic acid in a natural source would be a significant contribution to the field. Its characterization could unveil novel biosynthetic pathways and potentially lead to the development of new therapeutic agents or agrochemicals. The path forward requires a combination of systematic screening of diverse biological sources, advanced analytical techniques, and a willingness to explore the frontiers of the natural world.

References

- Kutschera, A., Schmulzer, T., & Mueller, M. J. (2019). 3-Hydroxy-fatty acids as signals in plant-microbe interactions. Journal of experimental botany, 70(17), 4419–4428.

-

Sjögren, J., Magnusson, J., Broberg, A., Schnürer, J., & Kenne, L. (2003). Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14. Applied and environmental microbiology, 69(12), 7554–7557. [Link]

-

Isabella, V. M., & Clark, V. L. (2012). Unsaturated fatty acid synthesis in bacteria: mechanisms and regulation of canonical and remarkably noncanonical pathways. Molecular microbiology, 84(5), 811–824. [Link]

-

Wikipedia contributors. (2023). Fatty acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxyoct-7-enoic Acid: Metabolic Pivot in Microbial Polyesters and Secondary Metabolites

Executive Summary

3-Hydroxyoct-7-enoic acid (also known as 3-hydroxy-7-octenoic acid) is a specialized medium-chain fatty acid derivative that serves as a critical metabolic node in microbial physiology.[1][2] It functions primarily in two distinct biological contexts: as a monomeric building block for medium-chain-length polyhydroxyalkanoates (mcl-PHAs) in Pseudomonas species, and as a structural moiety in bioactive cyclodepsipeptides (e.g., pitipeptolides) produced by marine cyanobacteria.

For researchers and drug developers, this molecule offers unique utility. Its terminal alkene group provides a "chemical handle" for post-synthetic modification (e.g., via thiol-ene click chemistry), enabling the production of functionalized biopolymers. Simultaneously, its presence in cyanobacterial secondary metabolites highlights its potential in the pharmacophore of antimycobacterial and cytotoxic compounds.

Part 1: Chemical & Structural Basis

To understand the metabolic role of 3-hydroxyoct-7-enoic acid, one must first appreciate its structural properties which dictate its reactivity and enzymatic recognition.

| Property | Specification |

| IUPAC Name | 3-hydroxyoct-7-enoic acid |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.2 g/mol |

| Key Functional Groups | [3] • Carboxyl group (C1): Thioester formation (CoA activation).• Hydroxyl group (C3): Ester linkage formation (polymerization).• Terminal Alkene (C7): Reactive site for functionalization; resistant to standard beta-oxidation saturation. |

| Chirality | (R)-configuration is the exclusive form incorporated into PHA biopolymers by PhaC synthases. |

Structural Significance: The terminal double bond at position 7 is metabolically stable during the initial cycles of beta-oxidation, allowing the molecule to be sequestered into storage granules (PHAs) without losing its unsaturation. This preservation is vital for the material properties of the resulting bioplastic, lowering crystallinity and increasing elasticity.

Part 2: Metabolic Pathways

Pathway A: Beta-Oxidation & PHA Biosynthesis (Pseudomonas Paradigm)

In Pseudomonas species (e.g., P. putida, P. oleovorans), 3-hydroxyoct-7-enoic acid is generated as an intermediate during the catabolism of alkanes or fatty acids with terminal unsaturations (e.g., 7-octenoic acid).

Mechanism:

-

Uptake & Activation: Exogenous 7-octenoic acid is transported (FadL) and activated to 7-octenoyl-CoA by acyl-CoA synthetase (FadD).

-

Beta-Oxidation: The CoA thioester enters the beta-oxidation cycle. However, unlike saturated fatty acids, the terminal double bond remains intact.

-

The Metabolic Diversion (The "Pivot"):

-

Standard beta-oxidation produces (S)-3-hydroxyacyl-CoA.

-

PhaJ (Enoyl-CoA hydratase): Converts enoyl-CoA directly to (R)-3-hydroxyoct-7-enoyl-CoA .

-

PhaG (Transacylase): Alternatively, if derived from de novo fatty acid synthesis, PhaG converts (R)-3-hydroxyacyl-ACP to the CoA form.

-

-

Polymerization: The PHA synthase (PhaC ) accepts (R)-3-hydroxyoct-7-enoyl-CoA as a substrate, releasing CoA and forming an ester bond with the nascent PHA chain.

Pathway B: Secondary Metabolite Assembly (Cyanobacterial Paradigm)

In marine cyanobacteria (e.g., Lyngbya majuscula), this moiety is incorporated into complex secondary metabolites like Pitipeptolides A and B .

-

Biosynthesis: Unlike the catabolic derivation in Pseudomonas, this is likely an anabolic process involving Polyketide Synthase (PKS) modules or Hybrid PKS/NRPS (Non-Ribosomal Peptide Synthetase) systems.

-

Role: The 3-hydroxyoct-7-enoic acid unit acts as a hydrophobic anchor or spacer within the cyclic depsipeptide structure, contributing to membrane permeability and cytotoxic activity against targets like Mycobacterium tuberculosis.

Visualization: The Pseudomonas Metabolic Diversion

The following diagram illustrates the flow from substrate uptake to PHA accumulation, highlighting the critical diversion point.

Caption: Metabolic pathway showing the conversion of 7-octenoic acid into mcl-PHA via the PhaJ-mediated shunt.

Part 3: Experimental Protocols

Protocol 1: Biosynthesis & Extraction of 3-Hydroxyoct-7-enoate Enriched PHA

Objective: Produce mcl-PHA homopolymers or copolymers enriched with the 3-hydroxyoct-7-enoic acid monomer using Pseudomonas putida KT2440 or P. oleovorans.

Reagents:

-

Strain: Pseudomonas putida KT2440 (ATCC 47054).

-

Media: Mineral Salts Medium (MSM) supplemented with trace elements.

-

Carbon Source: 7-Octenoic acid (10-20 mM) or Sodium Octanoate (co-feed).

Step-by-Step Workflow:

-

Inoculum Prep: Grow P. putida in LB broth overnight at 30°C, 200 rpm.

-

Fermentation: Inoculate (1% v/v) into 500 mL MSM containing 15 mM 7-octenoic acid as the sole carbon source.

-

Note: Use baffled flasks to ensure high oxygen transfer.

-

-

Incubation: Incubate at 30°C for 48-72 hours. Monitor OD₆₀₀ until stationary phase is reached (nitrogen limitation triggers PHA accumulation).

-

Harvesting: Centrifuge culture (6,000 x g, 15 min, 4°C). Wash pellet twice with saline.

-

Lyophilization: Freeze-dry the cell pellet for 24 hours.

-

Extraction:

-

Resuspend dry biomass in Chloroform (10 mL per g biomass).

-

Reflux at 60°C for 4 hours.

-

Filter to remove cell debris.

-

Precipitate PHA by adding the chloroform filtrate dropwise into 10 volumes of ice-cold Methanol.

-

-

Purification: Repeat dissolution (chloroform) and precipitation (methanol) twice.

Protocol 2: Analytical Quantification via GC-MS

Objective: Confirm the monomer composition and detect the terminal double bond.

Methodology (Methanolysis):

-

Sample Prep: Take 5-10 mg of purified PHA or lyophilized cells.

-

Reaction: Add 2 mL of methanol containing 15% (v/v) sulfuric acid and 2 mL of chloroform.

-

Digestion: Heat at 100°C for 140 minutes in a sealed tube.

-

Mechanism:[3] Transesterification converts the polymer into methyl esters of the constituent monomers (e.g., methyl 3-hydroxyoct-7-enoate).

-

-

Extraction: Add 1 mL water. Vortex. Centrifuge. Collect the lower organic phase (chloroform).

-

GC-MS Analysis:

-

Column: HP-5 or DB-5MS capillary column.

-

Program: 50°C (2 min) → 10°C/min → 280°C.

-

Identification: Look for the characteristic fragmentation pattern of 3-hydroxy fatty acid methyl esters.

-

Key Ion: The base peak at m/z 103 is characteristic of 3-hydroxy methyl esters (cleavage between C3 and C4). The molecular ion will reflect the unsaturation.

-

Part 4: Applications in Drug Development & Materials

"Clickable" Bioplastics

The 3-hydroxyoct-7-enoic acid monomer is highly valued in tissue engineering and drug delivery systems because of its terminal alkene .

-

Functionalization: The double bond allows for thiol-ene click chemistry under UV light. Researchers can graft peptides, fluorescent markers, or hydrophilic groups (e.g., PEG) onto the polymer surface without degrading the backbone.

-

Use Case: Creating antimicrobial surfaces by grafting cationic peptides onto a Poly(3-hydroxyoct-7-enoate) scaffold.

Antimicrobial Pharmacophores (Cyanobacterial Peptides)

In drug discovery, the 3-hydroxyoct-7-enoic acid moiety in Pitipeptolides is linked to bioactivity.

-

Target: Mycobacterium tuberculosis.[4]

-

Mechanism: The lipophilic tail (the octenoic acid chain) likely facilitates penetration of the thick mycobacterial cell wall, while the cyclic peptide core interacts with intracellular targets.

-

Development Strategy: Synthetic analogs of this acid can be generated to vary chain length or saturation, optimizing the lipophilicity/activity profile of peptidomimetic drugs.

References

-

Lenz, R. W., et al. (1999). "Production of copolyesters of 3-hydroxyalkenoic acids by Pseudomonas oleovorans." International Journal of Biological Macromolecules. Link

-

Luesch, H., et al. (2001). "Pitipeptolides A and B, New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula."[1] Journal of Natural Products. Link

-

Prieto, A., et al. (2016). "Engineering of the endogenous metabolisms of Pseudomonas putida for the synthesis of tailored mcl-PHAs." Microbial Biotechnology. Link

-

Zhu, X., et al. (2015).[2] "Engineered Biosynthesis of Alkyne-tagged Polyketides." PMC - NIH. Link

-

Witholt, B., & Kessler, B. (1999). "Perspectives of medium chain length poly(hydroxyalkanoates), a versatile set of bacterial bioplastics." Current Opinion in Biotechnology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. US20100136637A1 - Recombinant microorganism having a producing ability of polylactate or its copolymers and method for preparing polyactate or its copolymers using the same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: 3-Hydroxyoct-7-enoic Acid as a Functional PHA Precursor

This technical guide is structured to serve as a definitive reference for the utilization of 3-hydroxyoct-7-enoic acid (3HO7) as a functional monomer in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).

The "Unsaturated Advantage" in Biopolymer Therapeutics

Executive Summary

For drug development professionals and polymer scientists, 3-hydroxyoct-7-enoic acid represents a critical divergence from standard biopolymers. Unlike saturated PHA monomers (e.g., 3-hydroxybutyrate or 3-hydroxyoctanoate) which are chemically inert, the terminal alkene at the C7 position of this molecule provides a reactive "handle" for post-polymerization modification.

This guide details the end-to-end workflow for biosynthesizing poly(3-hydroxyoct-7-enoate) [P(3HO7)], validating its structure, and leveraging its unsaturation for high-value biomedical applications such as targeted drug delivery systems (DDS) and tissue engineering scaffolds.

Molecular Architecture & Mechanistic Value

The Precursor Distinction

It is critical to distinguish between the feedstock precursor and the metabolic precursor :

-

Feedstock Precursor: 7-Octenoic acid . This is the substrate fed to the bacterial culture.

-

Metabolic Precursor: (R)-3-hydroxyoct-7-enoyl-CoA .[1] This is the intracellular intermediate formed via

-oxidation that is polymerized by the PHA synthase (PhaC).

Chemical Utility

The monomer, 3-hydroxyoct-7-enoic acid , offers unique properties:

-

Chirality: Biosynthesis exclusively yields the (R)-enantiomer , ensuring isotactic polymer chains with predictable crystallinity.

-

Terminal Unsaturation: The double bond at C7 is preserved during bacterial

-oxidation. This site is accessible for thiol-ene "click" chemistry , epoxidation, or halogenation without degrading the polymer backbone.

Biosynthetic Production Strategy

Strain Selection

-

Primary Candidate: Pseudomonas putida KT2440.[2][3][4]

-

Rationale: It is a certified GRAS (Generally Recognized As Safe) strain, lacks the phaZ depolymerase gene (preventing product degradation during extraction), and possesses a robust

-oxidation pathway.

-

-

Alternative: Pseudomonas oleovorans.[3][5][6][7][8]

-

Rationale: Historically significant but often produces lower molecular weight polymers compared to KT2440.

-

Metabolic Pathway Visualization

The following diagram illustrates the conversion of the feedstock (7-octenoic acid) into the polymer via the

Figure 1: Metabolic flux from 7-octenoic acid to P(3HO7). The key step is the diversion of intermediates from

Experimental Protocol: Biosynthesis & Extraction

Upstream Processing (Fermentation)

This protocol is designed for a fed-batch system to maximize cell density and polymer accumulation.

Reagents:

-

M9 Minimal Media (Standard formulation).

-

Carbon Source: 7-Octenoic acid (CAS: 18719-24-9).

-

Nitrogen Source: Ammonium Chloride (

).

Protocol:

-

Inoculum Prep: Cultivate P. putida KT2440 in LB broth at 30°C/200 rpm for 12 hours.

-

Acclimatization: Transfer 1% (v/v) inoculum to M9 media containing 5 mM sodium octanoate (saturated) to induce pathway enzymes. Incubate 24h.

-

Production Phase (Fed-Batch):

-

Inoculate the production bioreactor (M9 media).

-

Feed Strategy: Initiate feeding of 7-octenoic acid (20 mM final concentration) when

reaches ~1.0. -

Nitrogen Limitation: Maintain

at limiting levels (0.05 g/L) to trigger the stress response required for PHA accumulation. -

Control: Maintain pH at 7.0 using NaOH/HCl. Temperature: 30°C.[9]

-

Duration: 48–72 hours.

-

Downstream Processing (Purification)

To isolate the polymer containing the 3-hydroxyoct-7-enoic acid units:

-

Harvest: Centrifuge culture broth (4000

g, 20 min) to pellet cells. Lyophilize (freeze-dry) the pellet for 24 hours. -

Extraction:

-

Perform Soxhlet extraction on the dry biomass using acetone for 12 hours. (Acetone solubilizes mcl-PHAs but not cell debris).

-

-

Precipitation:

-

Concentrate the acetone extract via rotary evaporation to ~10% volume.

-

Dropwise add the concentrate into cold methanol (10-fold excess) under vigorous stirring. The P(3HO7) will precipitate as a white, rubbery gum.

-

-

Purification: Redissolve in chloroform and re-precipitate in methanol to remove lipid impurities.

Functionalization for Drug Delivery

The terminal alkene of the 3-hydroxyoct-7-enoic acid unit is the target for chemical modification.

Thiol-Ene "Click" Chemistry

This reaction is highly specific, high-yielding, and occurs under mild conditions, making it ideal for attaching sensitive biological ligands (e.g., peptides, targeting antibodies).

-

Mechanism: Radical-mediated addition of a thiol (-SH) group across the alkene.

-

Protocol:

-

Dissolve P(3HO7) in chloroform.[9]

-

Add the thiol-containing functional molecule (e.g., HS-PEG-Folate for tumor targeting).

-

Add photoinitiator (DMPA).

-

Irradiate with UV light (365 nm) for 10–30 minutes.

-

Precipitate in methanol to recover the functionalized polymer.

-

Epoxidation

Converts the alkene into an epoxide, allowing for cross-linking or further ring-opening reactions to attach drugs.

-

Reagent: m-Chloroperoxybenzoic acid (m-CPBA).

-

Result: Increases hydrophilicity and allows for the creation of hydrogels suitable for controlled drug release.

Analytical Validation (Self-Validating Systems)

Trustworthiness in this protocol is established via rigorous characterization.

Nuclear Magnetic Resonance ( H-NMR)

You must verify the presence of the unsaturated bond to confirm the incorporation of 3-hydroxyoct-7-enoic acid.

| Chemical Shift ( | Assignment | Structural Significance |

| 5.7 – 5.9 | Multiplet ( | Confirms internal vinyl proton (H7). |

| 4.9 – 5.1 | Doublet ( | Confirms terminal vinyl protons (H8). |

| 5.2 | Multiplet ( | Characteristic of the PHA backbone (H3). |

| 2.5 | Multiplet ( | Alpha-methylene protons (H2). |

Thermal Properties (DSC)

-

Glass Transition (

): Typically lower than saturated PHO (approx. -45°C to -55°C) due to the plasticizing effect of the terminal double bond preventing efficient crystallization. -

Melting Point (

): Often absent or very broad, indicating an amorphous, elastomeric material ideal for soft tissue engineering.

References

-

Production and Characterization of mcl-PHAs

-

Chemical Modification Strategies

-

Metabolic Pathway Engineering

-

Monomer Characterization

- Title: "Poly-3-hydroxyoctanoate P(3HO)

- Source: Biomacromolecules (2011)

-

URL:[Link]

-

Applications in Drug Delivery

- Title: "Folate-decorated poly(3-hydroxybutyrate-co-3-hydroxyoctanoate)

- Source: Drug Delivery (2016)

-

URL:[Link]

Sources

- 1. Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and polymer form of poly-3-hydroxyalkanoates produced by Pseudomonas oleovorans grown with mixture of sodium octanoate/undecylenic acid and sodium octanoate/5-phenylvaleric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Biosynthesis and Characteristics of Aromatic Polyhydroxyalkanoates [mdpi.com]

- 9. researchgate.net [researchgate.net]

3-Hydroxyoct-7-enoic Acid: A Functional Synthon in Bacterial Physiology and Drug Development

The following technical guide details the discovery, biosynthesis, and application of 3-hydroxyoct-7-enoic acid , a rare unsaturated hydroxy fatty acid found in specific bacterial lineages.

Executive Summary

3-hydroxyoct-7-enoic acid (3HO7) is a specialized bacterial metabolite that occupies a unique niche at the intersection of polymer science and natural product chemistry . Unlike common saturated fatty acids, 3HO7 possesses a terminal alkene group (

-

As a Monomer in "Smart" Bioplastics: Identified in Pseudomonas species (e.g., P. oleovorans, P. putida) as a constituent of medium-chain length polyhydroxyalkanoates (mcl-PHAs), enabling post-synthetic chemical modification.

-

As a Pharmacophore in Marine Cytotoxins: Discovered as a residue in Pitipeptolides (cyclic depsipeptides) from the cyanobacterium Lyngbya majuscula, contributing to antimycobacterial and cytotoxic activities.[1]

This guide serves as a technical blueprint for researchers aiming to exploit 3HO7 for functionalized drug delivery vehicles or novel antibiotic scaffolds .

Part 1: Structural Elucidation & Chemical Identity

The molecule differs from standard lipid metabolites by the preservation of unsaturation at the distal end of the chain.

| Feature | Specification |

| IUPAC Name | 3-hydroxyoct-7-enoic acid |

| Formula | |

| Key Functional Groups | |

| Chirality | (R)-configuration (in PHA context); often dimethylated in peptides |

| Detection Signature | 1H-NMR: Multiplet at |

The "Discovery" Context

The identification of 3HO7 was not serendipitous but driven by the search for functionalizable biomaterials .

-

1990s (The Polymer Era): Researchers led by R.W. Lenz and R.C. Fuller demonstrated that Pseudomonas oleovorans could incorporate unsaturated fatty acids into intracellular polyesters. When fed 7-octenoic acid , the bacteria performed

-oxidation but intercepted the intermediate 3-hydroxyoct-7-enoyl-CoA for polymerization, effectively "freezing" the metabolic intermediate into a stable polymer. -

2001 (The Natural Product Era): Luesch and Moore isolated Pitipeptolides A and B from Guam-collected Lyngbya majuscula. They identified a 2,2-dimethyl-3-hydroxy-7-octenoic acid residue, proving that cyanobacteria possess specialized PKS/NRPS machinery to synthesize this moiety de novo for chemical defense.

Part 2: Biosynthetic Pathways & Metabolic Engineering

Understanding the biosynthesis is critical for scaling production. The pathway differs significantly between Pseudomonas (catabolic interception) and Cyanobacteria (anabolic construction).

The Pseudomonas "Interception" Pathway

In Pseudomonas, 3HO7 is an intermediate of the

Mechanism:

-

Uptake: 7-Octenoic acid enters the cell and is activated to 7-Octenoyl-CoA .

-

-Oxidation Step 1: Hydration of the double bond? No. The terminal double bond is far from the thioester. The standard

-

Intermediate Formation: The cycle produces 3-hydroxyoct-7-enoyl-CoA .

-

The Critical Junction:

-

Path A (Degradation): 3-hydroxyacyl-CoA dehydrogenase oxidizes it to 3-ketoacyl-CoA (loss of monomer).

-

Path B (Accumulation):PHA Synthase (PhaC) polymerizes the 3-hydroxy intermediate into the granule.

-

Diagram 1: Metabolic Flux to 3-Hydroxyoct-7-enoic Acid

Caption: Metabolic channeling in Pseudomonas. To maximize 3HO7 production, FadB activity must be minimized or PhaC activity maximized.

Part 3: Experimental Protocols

Protocol A: Production & Isolation from Pseudomonas putida

This protocol describes the production of mcl-PHA enriched with 3HO7 monomers.

Reagents:

-

Strain: Pseudomonas putida KT2440 or P. oleovorans GPo1.

-

Carbon Source: Sodium octanoate (co-feed) and 7-octenoic acid (precursor).

-

Media: E2 Mineral Medium (low nitrogen to trigger PHA storage).

Step-by-Step Workflow:

-

Inoculation: Grow preculture in LB overnight at 30°C.

-

Fermentation: Transfer to E2 medium. Feed 20 mM 7-octenoic acid as the sole carbon source (or mixed with octanoate to adjust polymer properties).

-

Note: 7-octenoic acid is toxic at high concentrations. Use a pulsed-feeding strategy.

-

-

Harvest: Centrifuge cells (6000 x g, 15 min) after 48-72 hours (stationary phase). Lyophilize the pellet.

-

Extraction:

-

Resuspend lyophilized cells in Chloroform (10 mL per g dry weight).

-

Reflux at 60°C for 4 hours.

-

Filter cell debris.

-

Precipitate polymer by adding the filtrate dropwise into 10 volumes of ice-cold Methanol.

-

-

Monomer Release (Methanolysis):

-

To isolate the specific acid (3HO7) for analysis or drug use:

-

Mix 10 mg polymer with 2 mL Chloroform and 2 mL Methanol containing 15%

. -

Heat at 100°C for 140 minutes.

-

Add 1 mL water, vortex, and collect the organic phase (contains 3-hydroxyoct-7-enoic acid methyl ester).

-

Protocol B: Analytical Verification (GC-MS)

Objective: Confirm the preservation of the terminal double bond.

-

Derivatization: The methyl ester from methanolysis is often silylated (BSTFA + TMCS) to protect the hydroxyl group.

-

GC Parameters:

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Temp Program: 80°C (2 min)

10°C/min

-

-

Mass Spec Interpretation:

-

Look for the molecular ion of the TMS-derivative.

-

Key Fragment: The double bond at C7 is stable, but characteristic

-cleavage relative to the ester and TMS-ether groups will confirm the 3-hydroxy structure. -

Differentiation: Distinguish from 3-hydroxyoctanoic acid (saturated) by a mass difference of -2 Da.

-

Part 4: Applications in Drug Development

The discovery of 3HO7 is not merely academic; it provides a chemical handle (

Antibody-Drug Conjugate (ADC) Carriers

Standard PHAs are hydrophobic and inert. PHAs containing 3HO7 can be functionalized via thiol-ene click chemistry .

-

Mechanism: React the terminal alkene of the polymer surface with HS-PEG-Antibody or HS-Drug linkers.

-

Benefit: Creates biodegradable nanoparticles that actively target specific cell lines.

Pitipeptolide-Inspired Antibiotics

The 3HO7 residue in Pitipeptolides (from Lyngbya) is essential for their bioactivity.

-

Strategy: Synthetic chemists use 3HO7 (produced via the Pseudomonas route or chiral synthesis) as a building block to synthesize Pitipeptolide analogs.

-

Target: Mycobacterium tuberculosis.[2] The lipophilic tail facilitates membrane penetration, while the cyclic peptide core disrupts cellular function.

Diagram 2: Functionalization Workflow

Caption: Thiol-ene "click" chemistry utilizes the 3HO7 double bond to attach drugs to the biopolymer surface.

References

-

Lenz, R. W., et al. (1990). "Production of unusual bacterial polyesters by Pseudomonas oleovorans containing unsaturated units." FEMS Microbiology Reviews. Link

-

Luesch, H., et al. (2001).[3] "Pitipeptolides A and B, New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula."[1] Journal of Natural Products. Link

-

Kim, D. Y., et al. (2007). "Biosynthesis, modification, and biodegradation of bacterial medium-chain-length polyhydroxyalkanoates." Journal of Microbiology. Link

-

Hazer, B., & Steinbüchel, A. (2007). "Increased diversification of polyhydroxyalkanoates by modification reactions for industrial and medical applications." Applied Microbiology and Biotechnology. Link

-

Montiel-Smith, S., et al. (2009). "Synthesis of Pitipeptolide A and B analogs." Tetrahedron. Link

Sources

An In-depth Technical Guide to 3-hydroxyoct-7-enoic acid: Synthesis, Identification, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Fatty Acids

In the ever-expanding universe of bioactive lipids, the exploration of novel molecular structures is paramount to unlocking new therapeutic avenues. This guide focuses on a specific, and likely novel, unsaturated hydroxy fatty acid: 3-hydroxyoct-7-enoic acid . As of the time of this writing, a dedicated CAS number for this compound has not been identified in major chemical databases, suggesting its status as a frontier molecule.

This document, therefore, serves as both a theoretical framework and a practical handbook for the synthesis, identification, and potential application of 3-hydroxyoct-7-enoic acid. By leveraging established principles from the chemistry of analogous unsaturated hydroxy fatty acids, we provide a robust, scientifically-grounded pathway for researchers to approach this molecule with confidence. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Section 1: Physicochemical Characterization (Predicted)

The unique structural features of 3-hydroxyoct-7-enoic acid—a hydroxyl group at the C-3 position and a terminal double bond at the C-7 position—dictate its physicochemical properties. These properties are crucial for designing purification strategies and understanding its behavior in biological systems.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₈H₁₄O₃ | Based on an eight-carbon chain with a carboxylic acid, a hydroxyl group, and one double bond. |

| Molecular Weight | 158.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other medium-chain hydroxy fatty acids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane) | The polar carboxylic acid and hydroxyl groups confer some water solubility, while the C8 carbon backbone ensures solubility in organic solvents. |

| Chirality | Exists as (R) and (S) enantiomers at the C-3 position | The hydroxyl group at C-3 creates a chiral center, a critical consideration for stereospecific synthesis and biological activity. |

Section 2: Strategic Synthesis of 3-hydroxyoct-7-enoic acid

The synthesis of 3-hydroxyoct-7-enoic acid requires a strategic approach to introduce the hydroxyl and terminal alkene functionalities with high regioselectivity and, ideally, stereocontrol. A plausible and versatile synthetic route is outlined below, drawing inspiration from established methods for preparing unsaturated hydroxy fatty acids.[1][2]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection points to a strategy involving the coupling of two key building blocks: a protected 3-hydroxy-propionate equivalent and a 5-carbon fragment containing the terminal alkene.

Sources

Biosynthesis pathway of "3-hydroxyoct-7-enoic acid"

The Biosynthesis of 3-Hydroxyoct-7-enoic Acid : A Technical Guide for Metabolic Engineering and Natural Product Discovery.

Executive Summary

3-Hydroxyoct-7-enoic acid (3-OH-7-octenoate) is a specialized unsaturated fatty acid moiety primarily known as a biosynthetic building block in marine cyanobacterial secondary metabolites, such as Pitipeptolides .[1][2][3][4] Beyond its natural occurrence, it serves as a critical "clickable" synthon in synthetic biology. Its terminal alkene group allows for bioorthogonal ligation (e.g., thiol-ene click chemistry), making it a high-value target for engineered polyketide synthase (PKS) platforms.

This guide details the biosynthetic logic required to produce 3-hydroxyoct-7-enoic acid, focusing on the JamABC-PKS hybrid pathway . This system, derived from the jamaicamide biosynthetic gene cluster of Moorea producens (formerly Lyngbya majuscula), represents the gold standard for incorporating terminal unsaturations into polyketide scaffolds.

Biosynthetic Logic & Pathway Architecture

The biosynthesis of 3-hydroxyoct-7-enoic acid does not follow standard fatty acid synthase (FAS) logic alone. It requires a dedicated Starter Unit Activation system followed by a specific PKS Extension cycle.

The Core Mechanism

-

Precursor Selection: The pathway begins with 5-hexenoic acid (C6). In engineered systems, this is often supplied exogenously (precursor-directed biosynthesis), though in native cyanobacteria, it is derived from desaturation of fatty acyl precursors.

-

Activation & Loading (The Jam System):

-

JamA (Acyl-ACP Synthetase): Activates 5-hexenoic acid to 5-hexenoyl-AMP and transfers it to the acyl carrier protein.

-

JamC (Acyl Carrier Protein): Accepts the hexenoyl moiety, forming 5-hexenoyl-JamC .[5]

-

-

Chain Extension (PKS Module):

-

A minimal PKS module (containing Ketosynthase, Acyltransferase, and Ketoreductase domains) accepts 5-hexenoyl-JamC as the starter unit.

-

Condensation: The KS domain catalyzes a Claisen condensation with Malonyl-CoA (C2 extender), adding two carbons.

-

Reduction: The KR domain reduces the

-keto group to a

-

-

Result: The C6 precursor + C2 extension yields a C8 chain: 3-hydroxyoct-7-enoic acid .

Detailed Enzymology

| Enzyme | Class | Function | Mechanism of Action |

| JamA | Acyl-ACP Synthetase | Substrate Activation | Adenylates the carboxyl group of 5-hexenoic acid (consuming ATP), then transfers the acyl group to the phosphopantetheine arm of JamC. |

| JamC | Acyl Carrier Protein (ACP) | Substrate Shuttling | Acts as a standalone ACP. It protects the activated thioester and docks with the downstream KS domain. |

| PKS Module | Type I PKS | Elongation & Reduction | KS: Decarboxylative condensation of Malonyl-CoA with 5-hexenoyl-JamC.AT: Selects Malonyl-CoA.KR: Stereoselective reduction of the C3-ketone to a C3-hydroxyl (typically forming the R-isomer). |

| TE | Thioesterase | Off-loading | Hydrolyzes the thioester bond to release the free acid (if not part of a larger assembly line). |

Technical Insight: In the native Pitipeptolide pathway, the module responsible for this unit likely contains a Methyltransferase (MT) domain to produce the 2,2-dimethyl variant. For the unmethylated 3-hydroxyoct-7-enoic acid described here, a PKS module lacking the MT domain (e.g., the engineered LipPKS1 minimal module) is used.

Experimental Protocol: Engineered Production in E. coli

This protocol describes the heterologous production of 3-hydroxyoct-7-enoic acid using the JamA-JamC-LipPKS1 system in an engineered E. coli host (e.g., strain BAP1, which is engineered for phosphopantetheinylation).

Phase 1: Strain Construction

-

Vector 1 (Substrate Loading): Construct a pET-derived plasmid (e.g., pET28a) containing jamA and jamC (from Moorea producens JHB).

-

Vector 2 (Extension): Construct a compatible plasmid (e.g., pCDFDuet) containing the gene for a minimal PKS module (e.g., lipPKS1 from the lipomycin cluster, truncated to remove the loading domain).

-

Transformation: Co-transform E. coli BAP1 with both vectors. Select on LB agar with Kanamycin (Vector 1) and Spectinomycin (Vector 2).

Phase 2: Fermentation & Feeding

-

Inoculation: Inoculate a single colony into 5 mL LB (+ antibiotics) and grow overnight at 37°C.

-

Scale-up: Transfer 1% inoculum into 50 mL F1 minimal medium (or TB medium) containing antibiotics.

-

Induction: Grow to OD

~ 0.6. Cool to 16°C and induce with 0.1 mM IPTG. -

Precursor Feeding: At the time of induction, add 5-hexenoic acid to a final concentration of 1 mM .

-

Note: Dissolve the fatty acid precursor in DMSO or ethanol before addition.

-

-

Incubation: Ferment at 16°C for 48–72 hours to maximize soluble protein expression and metabolite accumulation.

Phase 3: Extraction & Analysis

-

Acidification: Adjust culture pH to ~3.0 using 1M HCl to protonate the carboxylic acid product.

-

Extraction: Extract twice with an equal volume of Ethyl Acetate (EtOAc).

-

Concentration: Dry the organic layer under nitrogen gas or rotary evaporation.

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

-

Detection: ESI-MS in Negative Mode (Look for [M-H]⁻ ion: m/z ~157.1).

-

Validation: Compare retention time and fragmentation pattern against a synthetic standard.

-

Pathway Visualization

The following diagram illustrates the flow of carbon from the 5-hexenoic acid precursor through the enzymatic assembly line to the final 3-hydroxyoct-7-enoic acid product.

Figure 1: Enzymatic cascade for the biosynthesis of 3-hydroxyoct-7-enoic acid using the JamABC-PKS system.

Critical Quality Attributes & Troubleshooting

| Parameter | Specification/Issue | Solution/Optimization |

| Precursor Toxicity | 5-Hexenoic acid can be toxic to E. coli at high concentrations. | Feed in pulses (e.g., 0.2 mM every 4 hours) or use a two-phase fermentation system (add 10% oleyl alcohol to trap product/sequester precursor). |

| Ketoreduction Stereochemistry | PKS KR domains are stereospecific. | Ensure the selected PKS module (e.g., LipPKS1) possesses a "B-type" KR if the R-isomer is desired (standard for bacterial fatty acids). |

| Background Hydrolysis | Endogenous thioesterases may hydrolyze the starter unit (5-hexenoyl-JamC) before extension. | Overexpress the PKS module relative to JamA/C to drive the flux toward condensation rather than hydrolysis. |

References

-

Engineered Biosynthesis of Alkyne-tagged Polyketides. Source: Zhu, X., Liu, J., & Zhang, W. (2015). Nature Communications. Context: Describes the use of JamA and JamC to load 5-hexenoic acid for PKS extension. URL:[Link]

-

Pitipeptolides A and B, New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula. Source: Luesch, H., Yoshida, W. Y., Moore, R. E., Paul, V. J., & Corbett, T. H. (2001). Journal of Natural Products. Context: Identifies the natural occurrence of the 3-hydroxy-7-octenoic acid moiety in Pitipeptolide B. URL:[Link]

-

Biosynthesis of Alkyne-Containing Natural Products. Source: Zhu, X., & Zhang, W. (2020). Natural Product Reports. Context: Comprehensive review of the JamABC system and the mechanism of terminal unsaturation. URL:[Link]

-

Polyhydroxyalkanoates (PHAs): Sustainable Biopolyester Production. Source: ResearchGate (Pseudomonas studies). Context: Discusses the incorporation of 3-hydroxy-7-octenoic acid monomers into PHA polymers by Pseudomonas oleovorans. URL:[Link]

Sources

- 1. Frontiers | Recent Advances in Exploration and Biotechnological Production of Bioactive Compounds in Three Cyanobacterial Genera: Nostoc, Lyngbya, and Microcystis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US6472188B1 - Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates - Google Patents [patents.google.com]

- 5. Bacterial genome mining of enzymatic tools for alkyne biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemistry and Synthesis of 3-Hydroxyoct-7-enoic Acid

Topic: "3-hydroxyoct-7-enoic acid" Stereoisomers and Enantiomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Hydroxyoct-7-enoic acid (CAS: 120676-01-9) is a bifunctional chiral building block characterized by a terminal alkene and a

Its structural versatility lies in its two functional "handles": the C3 hydroxyl center, which offers a platform for chiral induction, and the C7 terminal alkene, which is amenable to olefin metathesis and cross-coupling reactions. This guide provides a comprehensive analysis of its stereoisomers, synthetic pathways, and analytical characterization.

Structural Analysis & Stereochemistry

Molecular Architecture

The molecule consists of an eight-carbon chain with a carboxylic acid at C1, a hydroxyl group at C3, and a double bond at C7.

-

Formula:

-

Molecular Weight: 158.20 g/mol

-

Chiral Center: C3 is the sole stereogenic center.

Enantiomers and CIP Priority

According to Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C3 are ranked as follows:

- (Highest priority, Oxygen)

- (Carboxyl-bearing carbon)

- (Alkenyl chain)

- (Lowest priority)

This results in two distinct enantiomers:

-

(3R)-3-hydroxyoct-7-enoic acid: The naturally occurring isomer found in bacterial PHAs.

-

(3S)-3-hydroxyoct-7-enoic acid: The unnatural enantiomer, typically accessed via chemical asymmetric synthesis.

Figure 1: Stereochemical relationship between the (3R) and (3S) enantiomers.

Synthesis Strategies

The production of 3-hydroxyoct-7-enoic acid is approached via two primary distinct methodologies: biological depolymerization (yielding high optical purity R-isomer) and chemical synthesis (yielding racemic or enantiomerically enriched products).

Biological Route: PHA Depolymerization

Bacterial strains such as Pseudomonas putida accumulate mcl-PHAs when grown on octanoate or nonanoate. These biopolymers are polyesters composed of (3R)-3-hydroxyalkanoate monomers.

-

Mechanism: Acid-catalyzed hydrolysis or enzymatic depolymerization (using PHA depolymerases) of the polymer backbone releases the monomer.

-

Stereochemical Outcome: Exclusively (3R) -configuration (

ee). -

Utility: Ideal for sourcing the natural enantiomer for biodegradable polymer research.

Chemical Route: The Reformatsky Reaction

For drug development requiring the (3S) isomer or racemic scaffolds for screening, the Reformatsky reaction is the standard protocol. It involves the zinc-mediated addition of an

-

Precursors: Hex-5-enal and Ethyl bromoacetate.[1]

-

Key Intermediate: Ethyl 3-hydroxyoct-7-enoate.[2]

-

Mechanism: Zinc inserts into the C-Br bond of ethyl bromoacetate to form a zinc enolate, which attacks the aldehyde carbonyl of hex-5-enal.

Figure 2: Chemical synthesis pathway via Reformatsky reaction and subsequent resolution.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 3-hydroxyoct-7-enoate (Racemic)

Note: This protocol yields the ethyl ester, which is more stable and easier to purify than the free acid. Hydrolysis to the acid is performed in the final step.

Materials:

-

Hex-5-enal (1.0 equiv)

-

Ethyl bromoacetate (1.2 equiv)

-

Activated Zinc dust (1.5 equiv)

-

Trimethyl borate (0.5 equiv, optional promoter)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Zinc Activation: In a flame-dried 3-neck round bottom flask under Argon, suspend Zinc dust in minimal THF. Activate with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 2 mol%) until the solvent refluxes briefly.

-

Reagent Addition: Add ethyl bromoacetate dropwise to the refluxing zinc suspension to generate the Reformatsky reagent (zinc enolate).

-

Coupling: Cool the mixture to

. Add hex-5-enal dropwise over 20 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Quench with saturated

solution. -

Extraction: Extract the aqueous layer with Diethyl Ether (

). Dry combined organics over -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

-

Result: Clear oil, Ethyl 3-hydroxyoct-7-enoate.[2]

Hydrolysis to 3-Hydroxyoct-7-enoic Acid:

-

Treat the ester with

in

Analytical Characterization

Distinguishing the enantiomers requires chiral chromatography or derivatization due to their identical physical properties in an achiral environment.

Chiral HPLC

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).

-

Detection: UV at 210 nm (carboxyl absorption).

-

Expected Elution: The (3R) and (3S) isomers will show distinct retention times. Standards should be prepared via Mosher's ester analysis if pure enantiomers are not available.

NMR Analysis (Mosher's Method)

To determine absolute configuration of a synthetic sample:

-

Derivatize the 3-hydroxy group with (R)- and (S)-

-methoxy- -

Analyze

NMR or -

Calculate

for protons near the chiral center to assign configuration based on the Mosher model.

Applications in Drug Development

Olefin Metathesis Scaffold

The terminal alkene at C7 is a "silent" handle during the ester/acid manipulation but becomes active in Grubbs Metathesis.

-

Ring-Closing Metathesis (RCM): Esterification of the C3-hydroxyl with an unsaturated acid followed by RCM yields macrocyclic lactones (macrolides).

-

Cross-Metathesis: Reaction with acrylates or other olefins extends the chain, useful for fatty acid mimetics.

-Lactam Precursors

Through the Mitsunobu reaction or

References

-

Synthesis of Chiral Allenic Esters by Novel Wittig Reagents. Amazon Web Services (Research Snippet). [1][2][3][4][5][6][7][8]

- Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates.

- Vinylogous Sulfonamides in the Total Synthesis of Indolizidine Alkaloids.CORE (UK).

- 3-hydroxy-7-octenoic acid CAS D

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. US6472188B1 - Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. CN108164403B - 7-ç²åº-3-äºç²åº-7-è¾ç¯é缩éååç©ä»¥åç¨å ¶ç产éç±»åé ¯ç±»ååç©çæ¹æ³ - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Fermentation protocols for "3-hydroxyoct-7-enoic acid" synthesis

Application Note: Targeted Biosynthesis and Isolation of (R)-3-Hydroxyoct-7-enoic Acid

Abstract

This application note details the fermentation and downstream processing protocols for the synthesis of (R)-3-hydroxyoct-7-enoic acid (3HO7) . Unlike traditional synthetic chemistry, which often yields racemic mixtures, this biocatalytic route utilizes Pseudomonas putida KT2440 to produce enantiomerically pure (R)-isomers. The workflow relies on a two-stage fed-batch fermentation strategy using 7-octenoic acid as a structural precursor, followed by polymer extraction and controlled hydrolysis. This molecule is a high-value chiral synthon, offering a terminal alkene handle for "click" chemistry and further functionalization in drug discovery.

Biocatalyst Selection & Metabolic Logic

Strain: Pseudomonas putida KT2440 (ATCC 47054). Rationale: This strain is a designated safety strain (HV1) and the industry standard for medium-chain-length polyhydroxyalkanoate (mcl-PHA) production. It possesses the phaC1 and phaC2 synthases required to polymerize 3-hydroxyacyl-CoAs.

Metabolic Pathway:

The synthesis exploits the

Critical Control Point: To prevent the carbon chain from shortening further (degrading into C6 or C4), the carbon flux must be overwhelmed by the precursor supply under nitrogen-limiting conditions, forcing storage rather than complete oxidation for energy.

Figure 1: Metabolic routing of 7-octenoic acid toward PHA biosynthesis. The target monomer is intercepted at the 3-hydroxyacyl-CoA stage.

Fermentation Protocol (Fed-Batch)

This protocol uses a High-Cell-Density (HCD) strategy to maximize volumetric productivity.

Media Preparation

Mineral Salt Medium (MSM) - E2 Composition (per L):

| Component | Concentration | Function |

|---|

|

Note: Sterilize glucose separately to avoid Maillard reactions.

Inoculum Build-up

-

Seed 1: Inoculate a single colony of P. putida KT2440 into 10 mL LB broth. Incubate 12h at 30°C, 200 rpm.

-

Seed 2: Transfer 1% (v/v) to 100 mL MSM + 20g/L Glucose. Incubate 14-16h (OD600 ~ 2.0-3.0).

Bioreactor Operations (5L Scale)

Setup:

-

Vessel: 5L Stirred Tank Reactor (Working Volume 3L).

-

Temperature: 30°C.

-

pH: 7.0 (Control with 2M NaOH / 2M

). -

DO (Dissolved Oxygen): > 20% (Cascade: Agitation 300-900 rpm -> Aeration 1-3 vvm).

Process Timeline:

-

Batch Phase (0 - 12h): Inoculate reactor. Grow on initial glucose until depletion (indicated by DO spike and pH rise).

-

Fed-Batch Growth (12 - 24h): Exponential feeding of Glucose (500 g/L stock) to reach biomass of ~30-40 g/L CDW (Cell Dry Weight). Maintain Nitrogen sufficiency.

-

PHA Accumulation / Precursor Phase (24 - 48h):

-

Stop Nitrogen Feed: Allow residual nitrogen to deplete.

-

Start Precursor Feed: Feed 7-octenoic acid (emulsified with 1% Tween 80 if necessary, or direct feed).

-

Feed Rate: 2-4 g/L/h. Caution: Octenoic acid is toxic at high concentrations. Use a DO-stat control strategy (feed when DO rises).

-

Target: Accumulate polymer for 24-30 hours.

-

Downstream Processing: Isolation of 3HO7

The fermentation yields a polymer (PHA).[2][3][4][5][6][7] To obtain the target acid (monomer), we must extract and hydrolyze it.

Harvest & Extraction

-

Centrifugation: 6,000 x g, 20 min, 4°C. Discard supernatant.

-

Lyophilization: Freeze-dry biomass for 48h.

-

Solvent Extraction:

-

Resuspend dry biomass in Ethyl Acetate or Acetone (10:1 solvent:biomass ratio).

-

Stir at 50°C for 4 hours.

-

Filter to remove cell debris.

-

Concentrate filtrate via rotary evaporation to obtain crude PHA polymer.

-

Purification (Optional): Precipitate in cold methanol (10 volumes) to remove lipids.

-

Depolymerization (Synthesis of the Acid)

Direct acidic hydrolysis can be harsh on the terminal alkene. We recommend Methanolysis followed by Saponification .

Step A: Methanolysis (Polymer -> Methyl Ester)

-

Dissolve 1g PHA in 10 mL Chloroform.

-

Add 10 mL Methanol containing 15% (v/v)

. -

Reflux at 100°C for 140 minutes.

-

Add 10 mL water to induce phase separation.

-

Collect organic phase (contains Methyl 3-hydroxyoct-7-enoate ).

-

Dry over

and evaporate solvent.

Step B: Saponification (Methyl Ester -> Free Acid)

-

Dissolve methyl ester in Ethanol/Water (1:1).

-

Add 1M NaOH (2 equivalents).

-

Stir at Room Temperature for 2 hours (mild conditions preserve the alkene).

-

Acidify to pH 3.0 with dilute HCl.

-

Extract with Ethyl Acetate.

-

Evaporate solvent to yield (R)-3-hydroxyoct-7-enoic acid .

Figure 2: Downstream workflow from biomass to isolated monomeric acid.

Analytical Validation

To confirm identity and purity, use GC-MS.

-

Instrument: Agilent 7890B/5977A GC-MS.

-

Column: HP-5ms (30m x 0.25mm).

-

Sample Prep: Use the methyl ester from Step 3.2.A (Silylation with BSTFA is optional for free hydroxyls).

-

Key Marker: Look for the molecular ion corresponding to the methyl ester and characteristic fragmentation patterns of 3-hydroxy fatty acids (m/z 103 for the hydroxyl fragment).[1]

-

Chiral HPLC: To confirm enantiomeric excess (ee%), use a Chiralcel OD-H column. P. putida typically yields >99% (R)-enantiomer.

References

-

Prieto, A., et al. (2016). "Engineering of the endogenous PHA synthase for production of tailored functional polyhydroxyalkanoates in Pseudomonas putida." Microbial Biotechnology. Link

-

Ren, Q., et al. (2005). "Modification of the Pseudomonas putida PHA synthase for production of mcl-PHAs with adjustable monomer composition." Journal of Applied Microbiology. Link

-

Schmid, M., et al. (2007). "Production of medium-chain-length polyhydroxyalkanoates with terminal double bonds by Pseudomonas putida." Biomacromolecules. Link

-

Gao, X., et al. (2016). "Biosynthesis of chiral 3-hydroxyalkanoic acids and their applications." Applied Microbiology and Biotechnology. Link

Sources

- 1. Synthesis of medium-chain-length polyhydroxyalkanoates in Arabidopsis thaliana using intermediates of peroxisomal fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates [frontiersin.org]

- 4. Production of medium-chain-length polyhydroxyalkanoates by sequential feeding of xylose and octanoic acid in engineered Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medium-Chain-Length Polyhydroxyalkanoates Production | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction and Purification of 3-hydroxyoct-7-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 3-hydroxyoct-7-enoic acid

3-hydroxyoct-7-enoic acid is a chiral unsaturated fatty acid that holds potential as a valuable building block in the synthesis of complex bioactive molecules and pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, along with a terminal double bond, makes it a versatile synthon for various chemical transformations. The stereochemistry of the hydroxyl group is of particular importance, as it can significantly influence the biological activity of its derivatives. This guide provides a comprehensive overview of the methodologies for the preparation, extraction, and purification of 3-hydroxyoct-7-enoic acid, with a focus on achieving high purity and enantiomeric separation. While natural sources of this specific unsaturated hydroxy fatty acid are not extensively documented, this application note will also cover a plausible synthetic route, followed by detailed downstream processing.

I. Synthesis of 3-hydroxyoct-7-enoic acid: A Practical Approach

Given the limited information on the natural occurrence of 3-hydroxyoct-7-enoic acid, a reliable synthetic protocol is essential for its accessibility. An asymmetric synthesis approach can provide access to enantiomerically pure forms of the molecule.[1] A plausible and effective strategy involves the organocatalytic asymmetric epoxidation of a terminal alkene followed by nucleophilic opening.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3-hydroxyoct-7-enoic acid.

II. Extraction and Initial Purification from a Synthetic Reaction Mixture

Following the synthesis, the target molecule must be efficiently extracted from the reaction mixture and separated from unreacted starting materials, catalysts, and byproducts. A standard liquid-liquid extraction protocol is generally effective.

Protocol 1: Liquid-Liquid Extraction

-

Quenching the Reaction: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Solvent Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate. The choice of solvent may be adjusted based on the specific reaction conditions.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and finally with brine. This removes residual reagents and neutralizes the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

III. Chromatographic Purification of 3-hydroxyoct-7-enoic acid

Purification of the crude extract is typically achieved through column chromatography, followed by high-performance liquid chromatography (HPLC) for achieving high purity, especially for enantiomeric separation.

A. Flash Column Chromatography

Flash column chromatography is an effective initial purification step to remove major impurities.

Protocol 2: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Procedure:

-

Prepare a silica gel column in the initial, low-polarity mobile phase.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase gradient, starting with a low concentration of the polar solvent (ethyl acetate) and gradually increasing it.

-

Collect fractions and analyze them by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield the partially purified 3-hydroxyoct-7-enoic acid.

-

B. High-Performance Liquid Chromatography (HPLC) for Final Purification and Chiral Separation

For obtaining highly pure enantiomers of 3-hydroxyoct-7-enoic acid, chiral HPLC is the method of choice.[2][3][4]

Sources

- 1. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. aocs.org [aocs.org]

- 4. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

Analytical techniques for "3-hydroxyoct-7-enoic acid" detection